

# Application Notes and Protocols for Perzebertinib Administration in Preclinical Animal Models

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## Compound of Interest

Compound Name: *Perzebertinib*

Cat. No.: *B15570206*

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These application notes provide a comprehensive overview of the preclinical administration of **Perzebertinib** (also known as ZN-A-1041), a potent and selective, orally bioavailable HER2 tyrosine kinase inhibitor. The information is compiled from available preclinical data, primarily focusing on its application in HER2-positive solid tumor models, with a specific emphasis on brain metastases.

## Introduction

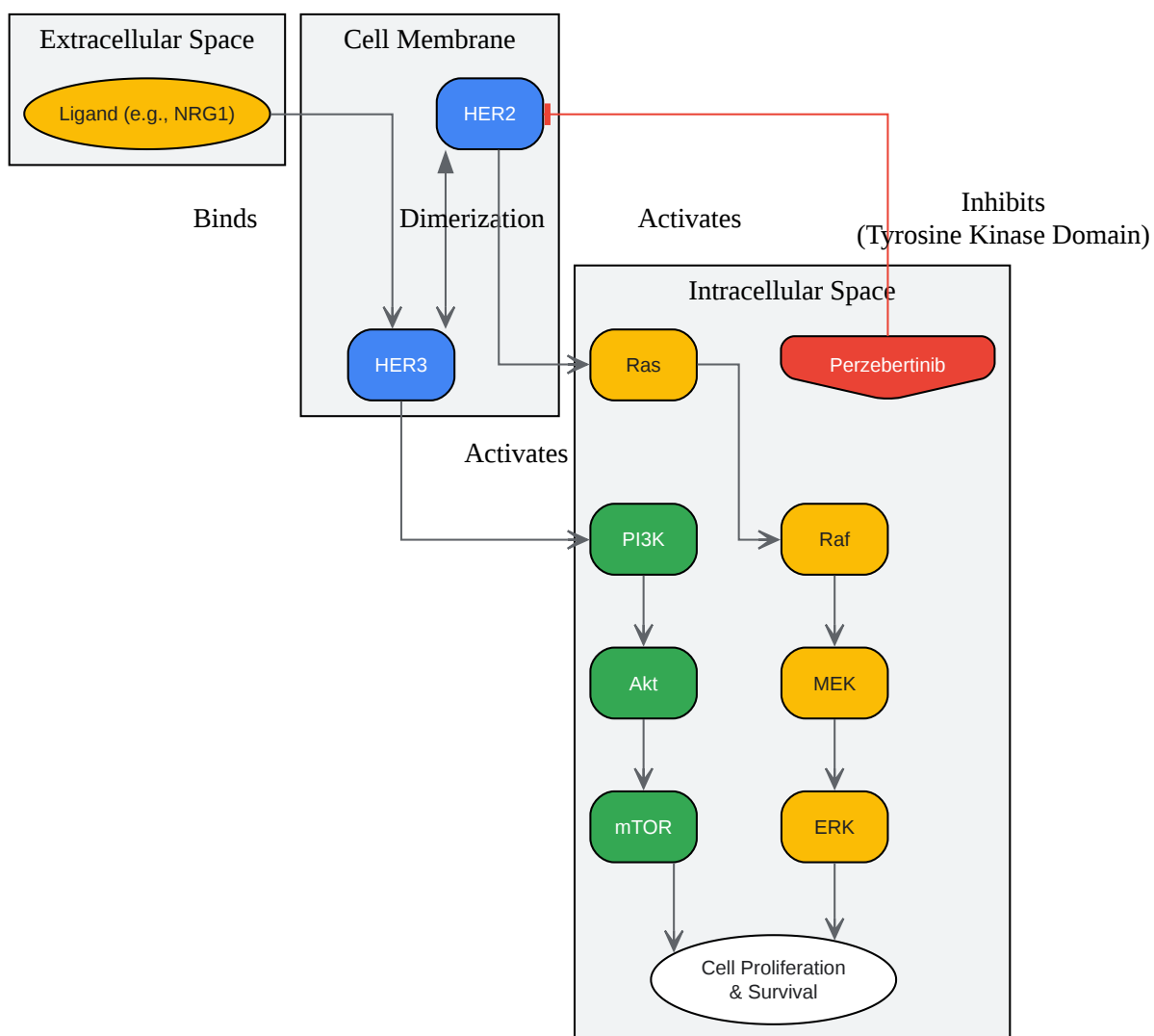
**Perzebertinib** is a next-generation HER2 inhibitor designed for enhanced central nervous system (CNS) penetration to treat HER2-positive cancers, including those that have metastasized to the brain.<sup>[1][2]</sup> Preclinical studies have highlighted its significant anti-tumor activity, both as a monotherapy and in combination with other standard-of-care agents.<sup>[1][3]</sup> A key feature of **Perzebertinib** is its ability to bypass the P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux transporters at the blood-brain barrier, leading to higher concentrations in the brain tissue.<sup>[1]</sup>

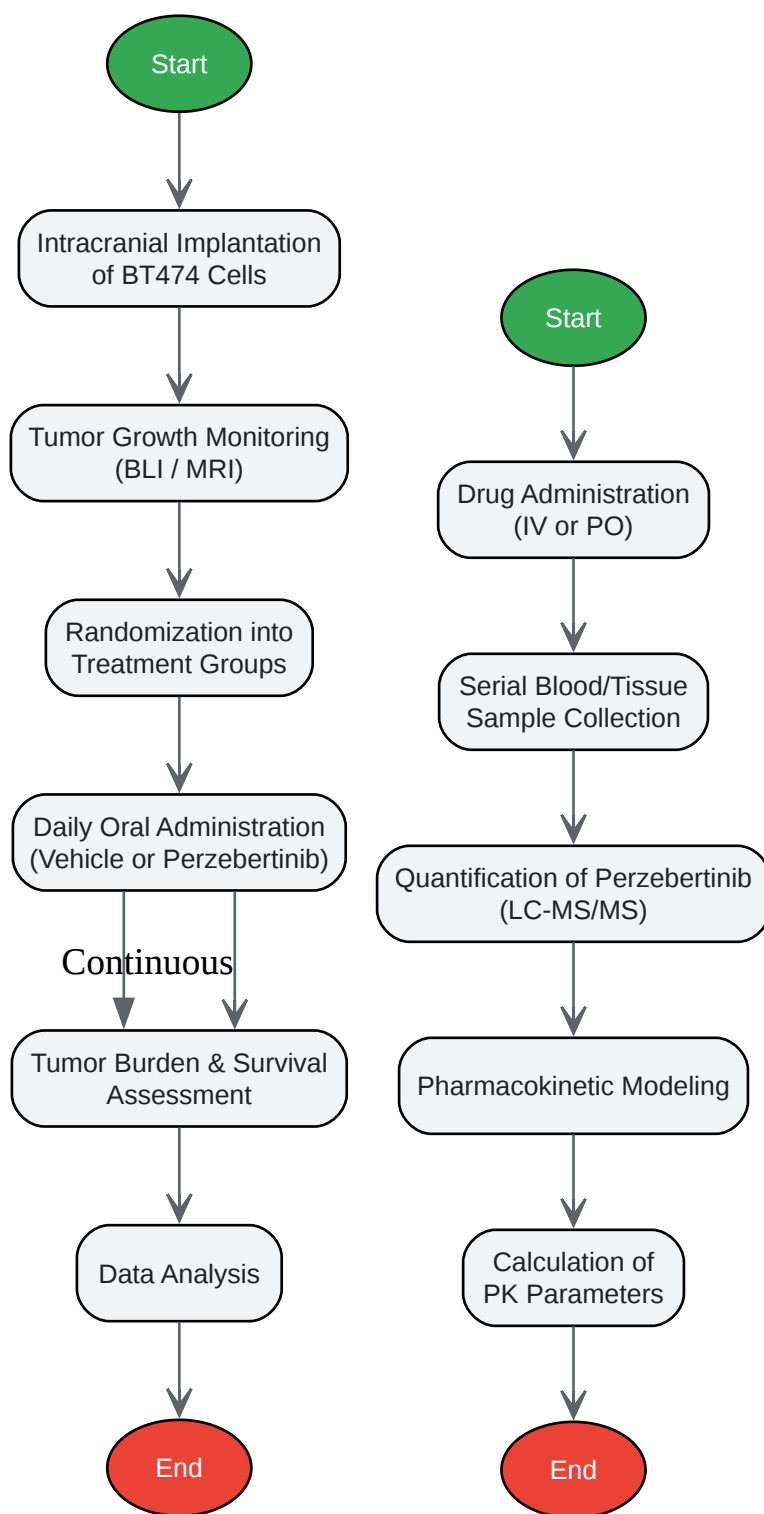
## Mechanism of Action

**Perzebertinib** selectively targets the human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase that is overexpressed in a variety of cancers, including a subset of

breast and gastric cancers. Upon activation, HER2 forms homodimers or heterodimers with other members of the ErbB family of receptors, leading to the autophosphorylation of its intracellular kinase domain. This initiates downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. **Perzebertinib** inhibits the tyrosine kinase activity of HER2, thereby blocking these downstream signals and leading to a reduction in tumor growth.

## HER2 Signaling Pathway Inhibition by Perzebertinib





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## References

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